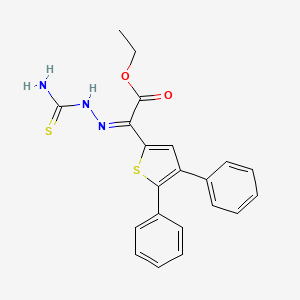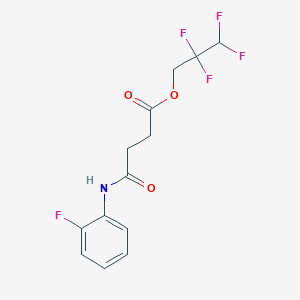
2-Methyl-5-(4-methylpiperazin-1-yl)pent-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-5-(4-METHYLPIPERAZINO)-3-PENTYN-2-OL is a synthetic organic compound with a unique structure that includes a piperazine ring and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-(4-METHYLPIPERAZINO)-3-PENTYN-2-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent under basic conditions.
Introduction of the Alkyne Group: The alkyne group can be introduced through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Final Assembly: The final step involves the coupling of the piperazine derivative with the alkyne-containing intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of 2-METHYL-5-(4-METHYLPIPERAZINO)-3-PENTYN-2-OL may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-(4-METHYLPIPERAZINO)-3-PENTYN-2-OL can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The alkyne group can be reduced to alkenes or alkanes using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides, acyl halides, sulfonyl chlorides
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Substituted piperazine derivatives
Scientific Research Applications
2-METHYL-5-(4-METHYLPIPERAZINO)-3-PENTYN-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-METHYL-5-(4-METHYLPIPERAZINO)-3-PENTYN-2-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. The presence of the piperazine ring and alkyne group allows for diverse interactions with biological molecules, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-5-(4-METHYLPIPERAZINO)-3-PENTYN-2-OL: can be compared with other piperazine derivatives and alkyne-containing compounds, such as:
Uniqueness
The uniqueness of 2-METHYL-5-(4-METHYLPIPERAZINO)-3-PENTYN-2-OL lies in its combination of a piperazine ring and an alkyne group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential bioactivity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-methyl-5-(4-methylpiperazin-1-yl)pent-3-yn-2-ol |
InChI |
InChI=1S/C11H20N2O/c1-11(2,14)5-4-6-13-9-7-12(3)8-10-13/h14H,6-10H2,1-3H3 |
InChI Key |
PCLAWDQZQYSTEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CCN1CCN(CC1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({(E)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B11104206.png)


![{[Acetyl(prop-2-en-1-yl)amino]methyl}phosphinate](/img/structure/B11104239.png)
![1-(4-fluorophenyl)-N-[2-(3-methylphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11104250.png)
![6-Amino-4-(biphenyl-4-yl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11104253.png)
![2-{[6-Amino-3,5-dicyano-4-(propan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11104260.png)
![N-(3-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11104275.png)
![2-[6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzothiazol-2-ylsulfanyl]-N-(2,4,6-trimethyl-phenyl)-acetamide](/img/structure/B11104278.png)


![N'-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B11104293.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11104297.png)
![2-{2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-(4-bromophenyl)pyrimidin-4-yl}phenol](/img/structure/B11104298.png)
